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Compound of Interest

Compound Name: Carbon monoxide (18O)

CAS No.: 4906-87-0

Cat. No.: B3328581

Get Quote

Executive Summary
The adsorption difference between

C

O and

C

O is governed primarily by the Kinetic Isotope Effect (KIE) and Zero-Point Energy (ZPE)
corrections. While electronically identical, the heavier

C

O isotopologue exhibits a lower vibrational frequency, resulting in a smaller zero-point energy.
This leads to a slightly stronger binding energy (typically 1–2 meV) and a higher desorption
temperature compared to

C

O.
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Feature
C

O (Standard)

C

O (Heavy Isotope)

Impact on
Research

Mass 27.99 amu 29.99 amu

Mass spectrometry

differentiation (

).

Vibrational Freq.[1][2]

[3][4] (

)

~2143 cm

(gas)

~2091 cm

(gas)

Distinct IR signatures

for RAIRS/DRIFTS.

Zero-Point Energy

(ZPE)
Higher Lower

Heavier isotope sits

deeper in the potential

well.

Adsorption Energy (

)
Reference

Slightly Stronger (

+1-2 meV)

"Normal" isotope

effect; heavier

desorbs later.

Desorption Temp (

)

(Shift

1–5 K)

Critical for resolving

co-adsorbed species

in TPD.

Theoretical Foundation: The ZPE Mechanism
The adsorption energy difference is not electronic but vibrational. According to the Born-

Oppenheimer approximation, the electronic potential energy surface (PES) is identical for both

isotopes. However, the nuclei reside at different vibrational energy levels within this potential

well.

Mechanism of Stabilization
Reduced Mass (

): The vibrational frequency

of the C-O bond is inversely proportional to the square root of the reduced mass.
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where

.

For

C

O:

amu

For

C

O:

amu

Result:

C

O has a lower frequency (

) than

C

O.

Zero-Point Energy (ZPE): The ground state energy is

.

Since

, the ZPE for the heavier isotope is lower.

Adsorption Consequence: Upon adsorption, the C-O stretch and the molecule-surface

stretch both contribute. The heavier isotope retains a lower total ZPE in the adsorbed
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state, effectively stabilizing it "deeper" in the potential well relative to the gas phase

reference.

Visualizing the Isotope Effect
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Click to download full resolution via product page

Figure 1: Schematic of the Zero-Point Energy (ZPE) difference. The heavier

C

O sits lower in the potential well, requiring slightly more thermal energy to desorb.

Experimental Characterization
To differentiate these isotopes, two primary techniques are employed: Temperature

Programmed Desorption (TPD) and Reflection Absorption Infrared Spectroscopy (RAIRS).

A. Temperature Programmed Desorption (TPD)
In TPD, the surface is heated linearly. The desorption rate follows the Polanyi-Wigner equation.

[5] Due to the slightly higher binding energy (

) of

C

O, its desorption peak (

) shifts to a higher temperature.
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Expected Shift: On Pt(111), the shift is typically small (1–5 K) but resolvable with high-

resolution mass spectrometry.

Inverse Effects: In rare cases (e.g., Electron Stimulated Desorption or diffusion-limited

kinetics), "inverse" effects may occur where the lighter isotope desorbs more efficiently due

to higher tunneling probabilities or excited state dynamics. However, for thermal desorption,

the Normal Isotope Effect (

) dominates.

B. RAIRS (Vibrational Spectroscopy)
RAIRS provides the most definitive identification. The large mass change in oxygen (16 vs 18)

causes a significant redshift in the C-O stretching frequency.

Frequency Shift Calculation:

If

cm

(on top site Pt), then

cm

.

cm

. This large shift makes it easy to track site exchange or reaction mechanisms (e.g., C-O
bond scission and recombination with lattice oxygen).

Experimental Workflow Diagram
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Figure 2: Experimental workflow for determining adsorption energy differences using

Temperature Programmed Desorption (TPD).

Detailed Experimental Protocols
Protocol 1: Competitive Adsorption TPD
To measure the minute energy difference accurately, a co-adsorption experiment is superior to

separate runs due to the elimination of temperature calibration errors.
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Preparation: Clean the metal crystal (e.g., Pt(111)) via Ar

sputtering and annealing until LEED shows a sharp pattern and AES confirms cleanliness.

Dosing:

Cool sample to 100 K.

Prepare a 1:1 mixture of

C

O and

C

O in the gas manifold.

Backfill chamber to

Torr for 100 seconds (1 Langmuir) to achieve saturation coverage.

Desorption:

Position the sample line-of-sight to the QMS ionizer.

Ramp temperature at

K/s from 100 K to 600 K.

Critical Step: Simultaneously monitor m/z = 28 (

C

O) and m/z = 30 (

C

O).

Analysis:
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Normalize signals to their respective ionization cross-sections (usually assumed identical).

Observe the peak temperature (

).[6][7][8] The m/z 30 signal will peak at a slightly higher temperature than m/z 28.

Use the Redhead Equation to estimate

:

Note: The pre-exponential factor

is typically

s

.

Protocol 2: Isotopic Exchange (Scrambling)
Used to determine if CO dissociates and recombines (scrambles) on the surface.

Dosing: Adsorb a saturation layer of

C

O.

Exposure: Expose the surface to

C

O (or

C

O) at a temperature below desorption but high enough for diffusion.

TPD: Ramp temperature.

Result:

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 11 Tech Support

https://koelgroup.princeton.edu/document/252
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Physical_Methods_in_Chemistry_and_Nano_Science_(Barron)/05%3A_Reactions_Kinetics_and_Pathways/5.03%3A_Temperature-Programmed_Desorption_Mass_Spectroscopy_Applied_in_Surface_Chemistry
https://pmc.ncbi.nlm.nih.gov/articles/PMC9881163/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3328581?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


No Scrambling: Only m/z 30 and m/z 28 are detected. (Associative adsorption).

Scrambling: Detection of mixed isotopes (e.g., if using

C

O and

C

O, looking for

C

O) indicates C-O bond breaking and recombination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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Contact our Ph.D. Support Team for a compatibility check
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